molecular formula C22H19N5O2 B3059291 Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]- CAS No. 96662-24-7

Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]-

Cat. No.: B3059291
CAS No.: 96662-24-7
M. Wt: 385.4 g/mol
InChI Key: AJKOAOUQPNLZTF-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- is an organic compound known for its vibrant color and applications in various industries. This compound is part of the azo dye family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The nitrophenyl group contributes to its distinct color properties, making it valuable in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with N-benzyl-4-aminobenzonitrile in an alkaline medium to form the azo compound. The reaction is usually carried out in the presence of sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through the azo group. The nitrogen-nitrogen double bond (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins and nucleic acids contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-:

    Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:

Uniqueness

Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- is unique due to its specific structural features, such as the presence of the phenylmethyl group and the nitrophenyl azo linkage. These features contribute to its distinct color properties and its ability to undergo various chemical reactions, making it versatile for different applications.

Properties

IUPAC Name

3-[N-benzyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c23-15-4-16-26(17-18-5-2-1-3-6-18)21-11-7-19(8-12-21)24-25-20-9-13-22(14-10-20)27(28)29/h1-3,5-14H,4,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKOAOUQPNLZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579009
Record name C.I. Disperse Orange 288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96662-24-7
Record name 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96662-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-[[4-[2-(4-nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Orange 288
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3-[[4-[2-(4-nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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